Methyl 4-methanesulfonamido-3-nitrobenzoate

Description

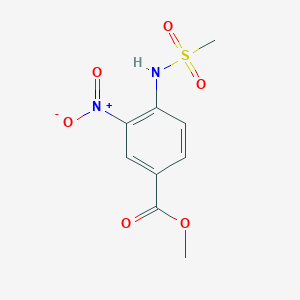

Methyl 4-methanesulfonamido-3-nitrobenzoate (CAS 1620950-81-3) is a benzoate ester derivative featuring a methanesulfonamido (-SO₂NHCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position of the benzene ring.

Properties

IUPAC Name |

methyl 4-(methanesulfonamido)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c1-17-9(12)6-3-4-7(10-18(2,15)16)8(5-6)11(13)14/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRISNYNASMATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methanesulfonamido-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by sulfonation. The general synthetic route can be summarized as follows:

Nitration: Methyl 4-aminobenzoate is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the ester group.

Sulfonation: The resulting methyl 4-amino-3-nitrobenzoate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonamido-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methanesulfonamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid or base.

Major Products Formed

Reduction: Methyl 4-methanesulfonamido-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methanesulfonamido-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-methanesulfonamido-3-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methanesulfonamido-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methanesulfonamido group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in the functional groups at the 3- and 4-positions of the benzoate core. Key examples include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The nitro (-NO₂) and sulfonamido (-SO₂NHCH₃) groups in the target compound enhance electrophilicity, making it reactive in substitution reactions compared to methoxy (-OCH₃) or hydroxyl (-OH) analogs .

- Hydrogen bonding: The sulfonamido group can act as both a hydrogen bond donor and acceptor, improving crystallinity and solubility in polar solvents, unlike the chloro or methylsulfonyl analogs .

Physicochemical Properties

- Solubility : Sulfonamido groups enhance water solubility due to hydrogen bonding, whereas chloro or methyl groups increase lipophilicity .

- Stability : Nitro groups confer thermal stability but may reduce photostability. Sulfone-containing analogs (e.g., Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate) exhibit higher metabolic stability in biological systems .

Biological Activity

Methyl 4-methanesulfonamido-3-nitrobenzoate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the methanesulfonamide and nitro groups is significant for its biological activity, potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its insecticidal properties and potential therapeutic applications. Key findings include:

- Insecticidal Activity : Studies have shown that compounds with similar structures exhibit significant insecticidal effects against various pests. For instance, methyl benzoates have been noted for their efficacy in reducing fecundity and longevity in aphid populations, suggesting that this compound may similarly affect pest populations through neurotoxic mechanisms .

- Antioxidant Properties : Preliminary studies indicate that related compounds display antioxidant activity. This could imply that this compound may also possess protective effects against oxidative stress in biological systems .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Neurotoxic Effects : Similar compounds have been shown to inhibit cholinesterase activity, leading to neurotoxic effects in insects. This suggests that this compound might operate through similar pathways, affecting neurotransmitter regulation .

- Enzyme Inhibition : The presence of sulfonamide groups often correlates with enzyme inhibition capabilities. This could make the compound a candidate for further studies into its role as an enzyme inhibitor in various biochemical pathways .

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of methyl benzoates showed that these compounds significantly reduced the reproductive capabilities of aphids. The research indicated a decrease in both fecundity and longevity among treated populations, which could be extrapolated to suggest similar effects for this compound .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant properties of related nitrobenzoates demonstrated their ability to scavenge free radicals effectively. This suggests that this compound could also offer protective benefits against oxidative damage in cellular models .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.